n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate
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Overview
Description
n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methylpiperazine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the methylpiperazine group. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Preparation of Pyridine Derivative: The pyridine ring is often synthesized through a series of reactions involving nitration, reduction, and cyclization.
Introduction of Methylpiperazine Group: This step involves the reaction of the pyridine derivative with 4-methylpiperazine under controlled conditions, typically using a catalyst to facilitate the reaction.
Formation of Oxalate Salt: The final compound is treated with oxalic acid to form the oxalate salt, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methylpiperazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler analog with similar structural features but different biological activities.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents, leading to varied properties and applications.
Uniqueness
n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate is unique due to its combination of a pyridine ring and a methylpiperazine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.C2H2O4/c1-13-10-11-4-3-5-14-12(11)16-8-6-15(2)7-9-16;3-1(4)2(5)6/h3-5,13H,6-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDPQWXXJBMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CC=C1)N2CCN(CC2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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